molecular formula C7H3F4NO5S B3043089 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate CAS No. 722536-31-4

5-Fluoro-2-nitrophenyl trifluoromethanesulfonate

Cat. No.: B3043089
CAS No.: 722536-31-4
M. Wt: 289.16 g/mol
InChI Key: XIFGGNHOGIRZDW-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenyl trifluoromethanesulfonate: is an organic compound with the molecular formula C₇H₃F₄NO₅S. It is a derivative of phenyl trifluoromethanesulfonate, where the phenyl ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 5-fluoro-2-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Reduction: The major product is 5-fluoro-2-aminophenyl trifluoromethanesulfonate.

    Coupling Reactions: The products are typically biaryl compounds.

Scientific Research Applications

Chemistry: 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution and coupling reactions makes it valuable in the construction of complex molecular architectures.

Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its reactivity and functional group compatibility make it a versatile building block in various synthetic pathways .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate primarily involves its role as a reactive intermediate in chemical reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in various chemical transformations .

Comparison with Similar Compounds

  • 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate
  • 2-Fluoro-5-nitrophenyl trifluoromethanesulfonate

Comparison: 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. For example, the electronic effects of the substituents can affect the rate and selectivity of nucleophilic substitution reactions. Compared to its isomers, this compound may exhibit different reactivity patterns, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO5S/c8-4-1-2-5(12(13)14)6(3-4)17-18(15,16)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFGGNHOGIRZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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